(3R)-3-hydroxy-L-aspartic acid (3R)-3-hydroxy-L-aspartic acid 3-hydroxyaspartic acid is a hydroxy-amino acid that is aspartic acid in which one of the methylene hydrogens has been replaced by a hydroxy group. It is a hydroxy-amino acid, an amino dicarboxylic acid, a C4-dicarboxylic acid and an aspartic acid derivative.
3-Hydroxyaspartic acid is a natural product found in Garcinia mangostana and Astragalus sinicus with data available.
Brand Name: Vulcanchem
CAS No.: 1186-90-9
VCID: VC20937951
InChI: InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)
SMILES: C(C(C(=O)O)O)(C(=O)O)N
Molecular Formula: C4H7NO5
Molecular Weight: 149.10 g/mol

(3R)-3-hydroxy-L-aspartic acid

CAS No.: 1186-90-9

Cat. No.: VC20937951

Molecular Formula: C4H7NO5

Molecular Weight: 149.10 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-hydroxy-L-aspartic acid - 1186-90-9

Specification

CAS No. 1186-90-9
Molecular Formula C4H7NO5
Molecular Weight 149.10 g/mol
IUPAC Name 2-amino-3-hydroxybutanedioic acid
Standard InChI InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)
Standard InChI Key YYLQUHNPNCGKJQ-UHFFFAOYSA-N
Isomeric SMILES [C@H]([C@H](C(=O)O)O)(C(=O)O)N
SMILES C(C(C(=O)O)O)(C(=O)O)N
Canonical SMILES C(C(C(=O)O)O)(C(=O)O)N

Introduction

Chemical Properties and Structure

Molecular Structure

(3R)-3-hydroxy-L-aspartic acid features a carbon backbone with four carbon atoms, containing an amino group (-NH2) at the alpha position (C2), a hydroxyl group (-OH) at the beta position (C3) with R-configuration, and two carboxylic acid groups (-COOH) at C1 and C4. This specific arrangement of functional groups gives the molecule its unique properties and reactivity profile.
The structure can be represented in various notations including:

  • Standard InChI: InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)

  • Standard InChIKey: YYLQUHNPNCGKJQ-UHFFFAOYSA-N

  • Isomeric SMILES: C@H(C(=O)O)N

Stereochemistry

The stereochemistry of (3R)-3-hydroxy-L-aspartic acid is crucial for its biological activity and chemical reactivity. The compound possesses two chiral centers: the alpha carbon (C2) with L-configuration and the beta carbon (C3) with R-configuration. This specific stereochemical arrangement allows the molecule to interact with enzymes and receptors in a highly selective manner.
Research has established that the R-enantiomer exhibits higher stability in aqueous solutions (pH 7.4) compared to the S-form, as evidenced by its preferential incorporation in nonribosomal peptides. The stereochemical purity of synthesized or isolated samples is typically validated through a combination of NMR spectroscopy and chiral HPLC, with X-ray crystallography providing definitive confirmation of the 3R configuration.

Physical and Chemical Properties

As a dicarboxylic acid with a hydroxyl group, (3R)-3-hydroxy-L-aspartic acid participates in acid-base equilibria, forming (3R)-3-hydroxy-L-aspartate(1−) at physiological pH (pKa1 = 2.1, pKa2 = 3.9). The conjugate base is stabilized via resonance in aqueous solutions, contributing to its behavior in biological systems.
The hydroxyl group at the C3 position makes this compound susceptible to various chemical transformations, including dehydration, oxidation, and substitution reactions. These reactive properties have significant implications for both its biological roles and its utility in synthetic chemistry.

Synthesis Methods

Chemical Synthesis

The synthesis of (3R)-3-hydroxy-L-aspartic acid involves stereocontrolled hydroxylation processes. Researchers have developed methods using dianions derived from L-aspartic or L-glutamic acids as starting materials. These approaches allow for selective production of specific stereoisomers, which are crucial for understanding biological activity and potential applications.
Hanessian and Vanasse (1993) developed what remains a gold standard for this compound's synthesis, leveraging L-tartaric acid as a chiral precursor. This asymmetric synthesis approach employs chiral auxiliaries to control the 3R configuration. Key steps include hydroxylation of protected L-aspartic acid derivatives under controlled pH and temperature to minimize racemization.
The stereocontrolled hydroxylation process typically involves converting derivatives of L-aspartic or L-glutamic acids into their corresponding enolates, followed by controlled hydroxylation reactions. The choice of conditions can favor either the erythro or threo isomer formation, allowing for stereochemical control.

Enzymatic and Biocatalytic Approaches

An alternative synthesis method utilizes microbial hydroxylase and hydrolase enzymes. A well-characterized mutant of asparagine hydroxylase (AsnO-D241N) and its homologous enzyme (SCO2693-D246N) can be used for the direct hydroxylation of L-aspartic acid. This approach involves a two-step enzymatic process:

  • Hydroxylation: L-asparagine → 3-hydroxyasparagine (using Fe²⁺ and 2-oxoglutarate)

  • Hydrolysis: 3-hydroxyasparagine → (3R)-3-hydroxy-L-aspartic acid + NH₃

Industrial Production Methods

For industrial-scale production, a one-pot bioconversion process using asparaginase-deficient Escherichia coli expressing asparagine hydroxylase has demonstrated high efficiency. This method can achieve a molar yield of up to 96%, making it attractive for larger-scale applications.
The optimal parameters for this industrial production method include:

  • 50 mM L-asparagine

  • 100 mM 2-oxoglutarate

  • 0.5 mM FeSO₄

  • pH 6.5

Purification Methods

Purification of (3R)-3-hydroxy-L-aspartic acid typically involves crystallization from water to remove impurities like threo-β-Hydroxyaspartic acid and other contaminants. The purity and stereochemical integrity of the final product are typically assessed using multiple analytical techniques including NMR spectroscopy, chiral HPLC, and X-ray crystallography.

Chemical Reactions

Enzymatic Dehydration

(3R)-3-hydroxy-L-aspartic acid undergoes dehydration catalyzed by d-threo-3-hydroxyaspartate dehydratase, forming 2-amino maleic acid (2-amino-2-butenedioic acid). This reaction is stereospecific and proceeds via the removal of a water molecule from the hydroxyl and β-hydrogen groups.
The reaction conditions typically involve:

  • Enzyme: d-threo-3-hydroxyaspartate dehydratase

  • Temperature: 25–30°C

  • pH: 6.5–7.0

  • Cofactors: Fe²⁺ ions enhance catalytic efficiency

Oxidation Reactions

The hydroxyl group at the C3 position is susceptible to oxidation by various oxidizing agents. Common reagents include hydrogen peroxide and potassium permanganate, leading to the formation of 3-oxo-L-aspartic acid and other oxidized derivatives.

Oxidizing AgentProductReaction Conditions
H₂O₂3-oxo-L-aspartic acidMild acidic conditions, 25°C
KMnO₄Oxaloacetic acid derivativesAlkaline medium, 50°C
Oxidation mechanisms typically involve radical intermediates, particularly under Fe²⁺-catalyzed conditions, which can influence the stereoselectivity and yield of the reaction.

Substitution Reactions

The hydroxyl group can be replaced by nucleophiles under appropriate conditions, yielding substituted aspartic acid derivatives with diverse properties and potential applications. Common substitution reactions include:

Substitution TypeReagentMajor Product
HalogenationPCl₃3-chloro-L-aspartic acid
Reductive AminationNH₃/NaBH₄3-amino-L-aspartic acid
These substitution reactions provide access to a variety of derivatives that can serve as building blocks for more complex molecules or possess altered biological activities compared to the parent compound.

Acid-Base Reactions

As a dicarboxylic acid with a hydroxyl group, (3R)-3-hydroxy-L-aspartic acid participates in acid-base equilibria. At physiological pH, it predominantly exists as (3R)-3-hydroxy-L-aspartate(1−), with the carboxylic acid groups showing pKa values of approximately 2.1 and 3.9. The conjugate base forms are stabilized through resonance effects in aqueous solutions, affecting the compound's solubility and interactions with biological macromolecules.

Biological Activity

Role in Nonribosomal Peptide Biosynthesis

(3R)-3-hydroxy-L-aspartic acid plays a critical role in nonribosomal peptide (NRP) biosynthesis, where it is recognized as a substrate by adenylation (A) domains in nonribosomal peptide synthetase (NRPS) pathways. The compound is incorporated into NRP scaffolds with high specificity due to its unique stereochemistry.
In vitro enzyme assays with radiolabeled substrates have been used to track incorporation efficiency, while genomic analysis of NRPS clusters using databases like MIBiG has identified biosynthetic gene clusters encoding this specificity. The incorporation of this hydroxylated amino acid contributes to the structural diversity and bioactivity of the resulting peptides.

Neurotransmission Modulation

Research indicates that (3R)-3-hydroxy-L-aspartic acid has potential in modulating neurotransmission, particularly through its interaction with glutamate receptors. This property is crucial for cognitive functions and may play a role in neuroprotective mechanisms.
Studies have demonstrated that the compound can reduce neuronal death following excitotoxic injury, suggesting its potential as a neuroprotective agent. Additionally, it has been shown to enhance synaptic plasticity in hippocampal neurons, which is vital for memory formation and learning processes.

Research Applications

As a Chiral Building Block

(3R)-3-hydroxy-L-aspartic acid serves as an essential chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of other biologically active compounds with specific three-dimensional structures. The compound can undergo various chemical transformations, including:

Reaction TypeMajor Products FormedApplication Areas
Oxidation3-oxo-L-aspartic acidEnzyme inhibitors
Reduction3-amino-L-aspartic acidPeptidomimetics
SubstitutionVarious substituted derivativesPharmaceutical intermediates
These transformations make (3R)-3-hydroxy-L-aspartic acid valuable in medicinal chemistry and the development of novel therapeutic agents.

Enzyme Mechanism Studies

The compound has been utilized in studies investigating the mechanisms of various enzymes, particularly those involved in amino acid metabolism and nonribosomal peptide synthesis. By examining how enzymes interact with (3R)-3-hydroxy-L-aspartic acid compared to its stereoisomers or unmodified aspartic acid, researchers can gain insights into the structural requirements for enzyme-substrate recognition and catalysis.
Replacing (3S)-3-hydroxy-L-aspartic acid with aspartic acid in TEM-1 β-lactamase, for example, has been shown to reduce catalytic efficiency by approximately 30%, highlighting the hydroxyl group's role in enzyme-substrate interactions. Such studies contribute to our understanding of enzyme function and can inform the design of enzyme inhibitors or substrates with modified properties.

Comparison with Similar Compounds

(3S)-3-Hydroxy-L-Aspartic Acid

The S-enantiomer of 3-hydroxy-L-aspartic acid differs from the R-form only in the stereochemistry of the hydroxyl group at C3. While both enantiomers can serve as substrates for NRPS A-domains, the R-form is preferentially incorporated into NRP scaffolds due to stereospecific recognition mechanisms. This preferential incorporation reflects differences in how these stereoisomers interact with the binding pockets of the relevant enzymes.

4-Hydroxy-L-Glutamic Acid

This structural analogue contains a hydroxyl group at C4 and an additional methylene group compared to (3R)-3-hydroxy-L-aspartic acid. It is synthesized via stereospecific methods such as Krasnov et al.'s 1984 protocol using chiral auxiliaries. In terms of biological activity, 4-hydroxy-L-glutamic acid acts as a competitive inhibitor of glutamine synthetase with a Ki value of 0.8 μM, demonstrating higher enzymatic affinity than (3R)-3-hydroxy-L-aspartic acid.

L-Asparaginyl-L-Aspartic Acid

This dipeptide derivative of aspartic acid is produced via coupling reactions in dimethyl sulfoxide (DMSO) with diisopropylethylamine (DIEA), achieving yields of around 78%. Unlike (3R)-3-hydroxy-L-aspartic acid, which is primarily studied for its biosynthetic roles, L-asparaginyl-L-aspartic acid has been investigated for anti-liver fibrosis activity.

Comparative Reactivity

The reactivity of (3R)-3-hydroxy-L-aspartic acid differs significantly from its stereoisomers and related amino acids:

CompoundReactivity Difference
L-aspartic acidLacks hydroxyl group; no dehydration/oxidation at C3
ThreonineHydroxyl at Cβ; different substitution patterns
3S-Hydroxy-D-aspartic acidOpposite stereochemistry alters enzyme specificity
These differences in reactivity and biological interactions highlight the importance of both functional groups and stereochemistry in determining a compound's properties and potential applications.

Key Research Findings

Synthesis and Stereochemistry

Hanessian's 1993 method remains a gold standard for the synthesis of (3R)-3-hydroxy-L-aspartic acid, leveraging L-tartaric acid as a chiral precursor to control stereochemistry. The R-enantiomer has been found to exhibit higher stability in aqueous solutions (pH 7.4) compared to the S-form, as evidenced by its preferential incorporation in nonribosomal peptides.
The stereochemical validation of synthesized samples typically combines NMR spectroscopy (examining coupling constants for vicinal protons) with chiral HPLC using polysaccharide-based columns to resolve enantiomers. X-ray crystallography provides definitive confirmation of the 3R configuration, as demonstrated in studies of NRPS substrates.

Biological Significance

Research has demonstrated the importance of (3R)-3-hydroxy-L-aspartic acid in bacterial secondary metabolism, where it is incorporated into nonribosomal peptides via NRPS A-domains that specifically recognize its 3R stereochemistry. In vitro enzyme assays with radiolabeled substrates have been used to track incorporation efficiency, while genomic analysis has identified biosynthetic gene clusters encoding this specificity.
The structural impact of this compound in proteins has been demonstrated through studies showing that replacing (3S)-3-hydroxy-L-aspartic acid with aspartic acid in TEM-1 β-lactamase reduces catalytic efficiency by approximately 30%, highlighting the hydroxyl group's role in enzyme-substrate interactions.

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